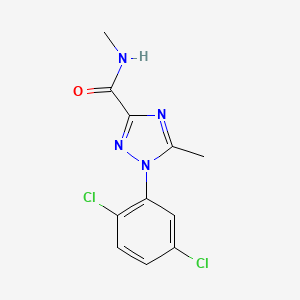
1-(2,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide (DCPMT) is an organic compound that has a wide range of applications in scientific research. DCPMT is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in inflammation and pain pathways. It is also a potent antioxidant and can be used in laboratory experiments to study the effects of oxidative stress. DCPMT has been used in a variety of research studies, including those on cancer, inflammation, and cardiovascular disease.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Derivative Compounds
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds like 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione demonstrates the interest in triazole derivatives for their structural and chemical properties, indicating potential pathways for synthesizing and studying compounds like 1-(2,5-Dichlorophenyl)-N,5-Dimethyl-1,2,4-triazole-3-carboxamide (Yeo et al., 2019).
N-Heterocyclic Carbene Precursors : Compounds related to indazole alkaloids, which are structurally similar to triazoles, show that triazole derivatives can serve as precursors for N-heterocyclic carbenes, hinting at applications in catalysis and organic synthesis (Schmidt et al., 2006).
Corrosion Inhibition : Triazole derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their impressive corrosion inhibition capabilities in acidic media, suggesting similar applications for the specified compound (Lagrenée et al., 2002).
Antimicrobial and Antifungal Activities : The exploration of 1,2,4-triazole derivatives for their antibacterial and antifungal activities, as well as their potential use in dyeing polyester fibers with biological activity, indicates a broad range of possible applications for triazole compounds in biomedical fields and materials science (Khalifa et al., 2015).
Enzyme Inhibition for Drug Discovery : The discovery of triazole derivatives as selective and reversible monoamine oxidase B inhibitors showcases the potential of triazole compounds in the development of new therapeutic agents for treating neurological disorders (Tzvetkov et al., 2014).
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-5-7(12)3-4-8(9)13/h3-5H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHBUSGSZZMBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2856805.png)
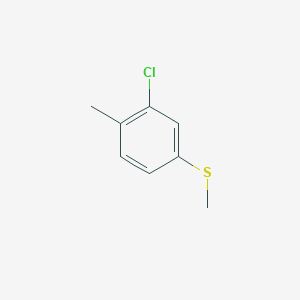
![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)



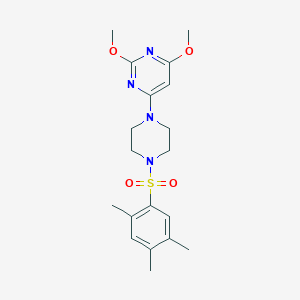

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)
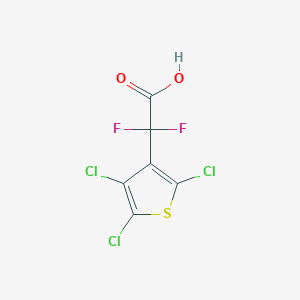
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)
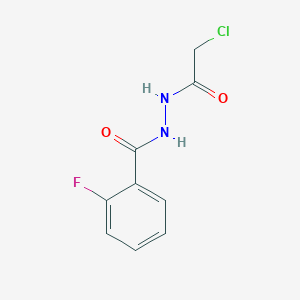

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)